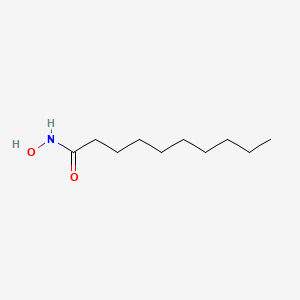
オビセトラピブ
概要
説明
オビセトラピブは、主に脂質異常症の治療を目的とした、実験的なコレステロールエステル転移タンパク質阻害剤です。脂質異常症は、血液中の脂質レベルが異常であることを特徴とする状態であり、心臓血管疾患につながる可能性があります。 オビセトラピブは、高密度リポタンパク質から低密度リポタンパク質および極低密度リポタンパク質へのコレステロールの移動に役割を果たすコレステロールエステル転移タンパク質を阻害することにより作用します .
科学的研究の応用
Obicetrapib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a lead compound for developing new drugs. In biology, it is used to investigate the role of cholesteryl ester transfer protein in lipid metabolism and cardiovascular diseases. In medicine, Obicetrapib is being developed as a potential treatment for dyslipidemia and atherosclerotic cardiovascular disease. It has shown promising results in clinical trials, significantly reducing low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol levels .
作用機序
オビセトラピブは、コレステロールエステル転移タンパク質の活性を阻害することにより効果を発揮します。この阻害は、高密度リポタンパク質から低密度リポタンパク質および極低密度リポタンパク質へのコレステロールの移動を阻止し、高密度リポタンパク質コレステロールレベルの上昇と低密度リポタンパク質コレステロールレベルの低下をもたらします。 オビセトラピブの分子標的には、コレステロールエステル転移タンパク質と脂質代謝に関与するさまざまな経路が含まれます .
生化学分析
Biochemical Properties
Obicetrapib is a selective CETP inhibitor . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles . By inhibiting CETP, Obicetrapib reduces these exchanges, resulting in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .
Cellular Effects
Obicetrapib has been shown to have significant effects on lipid and lipoprotein levels in cells. It significantly reduces low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increases HDL-C . By its ability to elevate HDL, Obicetrapib increases cholesterol efflux from cells, a process which may mitigate the risk of certain diseases .
Molecular Mechanism
The molecular mechanism of Obicetrapib involves the inhibition of CETP, a plasma glycoprotein that mediates the bidirectional transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, Obicetrapib reduces these exchanges, leading to increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in Apo B-containing particles .
Temporal Effects in Laboratory Settings
In a randomized, double-blind, placebo-controlled trial in dyslipidaemic patients, treatment with Obicetrapib for an 8-week period significantly reduced LDL-C concentration (by up to 51%), and increased HDL-C concentration . The effects of Obicetrapib were well-tolerated and showed an acceptable safety profile .
Metabolic Pathways
Obicetrapib is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, Obicetrapib disrupts these exchanges, affecting the concentrations of cholesterol in different lipoproteins .
Transport and Distribution
The transport and distribution of Obicetrapib within cells and tissues are not explicitly documented. Given its role as a CETP inhibitor, it can be inferred that it may interact with lipoprotein particles in the bloodstream .
Subcellular Localization
The specific subcellular localization of Obicetrapib is not documented. As a CETP inhibitor, it is likely to interact with lipoprotein particles in the bloodstream .
準備方法
合成経路と反応条件: オビセトラピブの合成には、ピリミジンとエトキシカルボニル構造を持つテトラヒドロキノリン誘導体の形成など、複数のステップが含まれます。合成経路には、通常、所望の化学変換を達成するために、さまざまな試薬と触媒が使用されます。 オビセトラピブの合成に使用される反応条件と試薬に関する具体的な詳細は、機密情報であり、公表されていません .
工業的製造方法: オビセトラピブの工業的製造は、おそらく実験室規模の合成プロセスをより大きな規模に拡大することに伴うでしょう。これには、高純度のオビセトラピブの一貫した製造を保証するために、反応条件、精製方法、および品質管理措置の最適化が必要になります。 工業的製造に使用される正確な方法は、機密情報であり、公表されていません .
化学反応の分析
反応の種類: オビセトラピブは、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応は、所望の薬理学的特性を達成するために、化合物の合成および改変に不可欠です .
一般的な試薬と条件: オビセトラピブの合成および改変に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の特定の条件(温度、圧力、溶媒など)は、化合物の最高の収率と純度を達成するために最適化されています .
生成される主な生成物: オビセトラピブを含む化学反応から生成される主な生成物は、所望の薬理学的活性を持つ中間体および最終化合物です。 これらの生成物は、さらなる開発および臨床使用に適していることを確認するために、精製および特性評価されます .
科学研究の応用
オビセトラピブは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究の応用があります。化学では、その独自の化学的性質と、新しい薬物の開発のためのリード化合物としての可能性について研究されています。生物学では、コレステロールエステル転移タンパク質が脂質代謝および心臓血管疾患に果たす役割を調査するために使用されています。医学では、オビセトラピブは、脂質異常症およびアテローム性動脈硬化性心臓血管疾患の潜在的な治療法として開発されています。 臨床試験で有望な結果を示しており、低密度リポタンパク質コレステロールを大幅に減らし、高密度リポタンパク質コレステロールレベルを高めています .
類似化合物との比較
オビセトラピブは、アナセトラピブやエバセトラピブなどの他のコレステロールエステル転移タンパク質阻害剤と比較されます。これらの化合物と比較して、オビセトラピブは、コレステロールエステル転移タンパク質活性の低下と脂質プロファイルの改善において、より高い効力を示しています。 この高い効力は、ピリミジンとエトキシカルボニル構造を持つテトラヒドロキノリン誘導体を含むその独自の化学構造に起因しています .
類似化合物:- アナセトラピブ
- エバセトラピブ
- ダルセトラピブ
特性
IUPAC Name |
4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWORBQAOQVYBJ-GJZUVCINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F9N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866399-87-3 | |
| Record name | Obicetrapib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obicetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OBICETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)





![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)




